2-[(6-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE
Description
2-[(6-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives.
Properties
IUPAC Name |
2-[[6-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S4/c20-17-24-25-19(31-17)29-10-16(27)22-12-6-7-13-14(8-12)30-18(23-13)28-9-15(26)21-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,20,24)(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHNPZABXYGVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=C(S4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(6-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE typically involves multiple steps. One common synthetic route includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often involve refluxing in ethanol or other suitable solvents to achieve high yields . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified thiadiazole derivatives with altered biological activities .
Scientific Research Applications
2-[(6-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(6-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as urease, by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, including antimicrobial activity and potential anticancer properties .
Comparison with Similar Compounds
Compared to other thiadiazole derivatives, 2-[(6-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE stands out due to its unique structure and enhanced biological activities . Similar compounds include:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Used as a diuretic and in the treatment of glaucoma.
2-Amino-5-mercapto-1,3,4-thiadiazole: Exhibits a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.
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